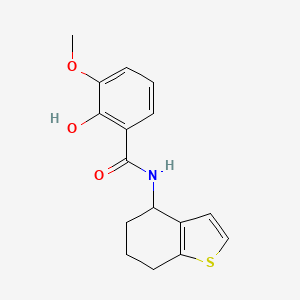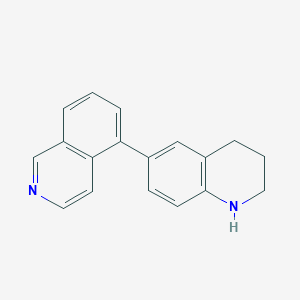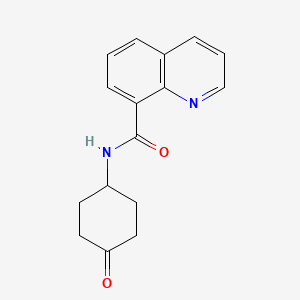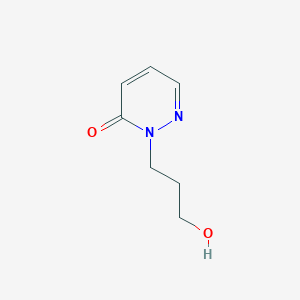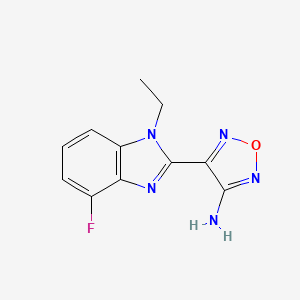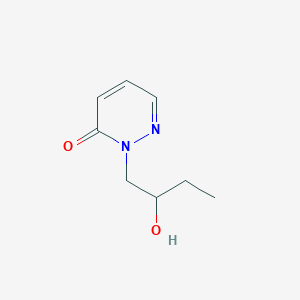
2-(2-Hydroxybutyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxybutyl)pyridazin-3-one, also known as JP4-039, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(2-Hydroxybutyl)pyridazin-3-one is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. The compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.
Biochemical and Physiological Effects
2-(2-Hydroxybutyl)pyridazin-3-one has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress and inflammation, protecting against apoptosis, and improving mitochondrial function. The compound has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Hydroxybutyl)pyridazin-3-one has several advantages for use in laboratory experiments, including its low toxicity and high stability. However, the compound is relatively insoluble in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-(2-Hydroxybutyl)pyridazin-3-one. One area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has shown promise in improving cognitive function and reducing neuronal damage in animal models of these diseases. Another potential application is in the treatment of cancer, where 2-(2-Hydroxybutyl)pyridazin-3-one has been shown to have anti-tumor effects in vitro. Further studies are needed to determine the full potential of this compound in these and other disease conditions.
Méthodes De Synthèse
The synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one involves the reaction of 2-chloronicotinic acid with 2-amino-1-butanol in the presence of a base catalyst. The resulting product is then further purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(2-Hydroxybutyl)pyridazin-3-one has been studied extensively for its potential therapeutic applications in various disease conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. The compound has been shown to protect against oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
2-(2-hydroxybutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)6-10-8(12)4-3-5-9-10/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIZHSMGNJLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
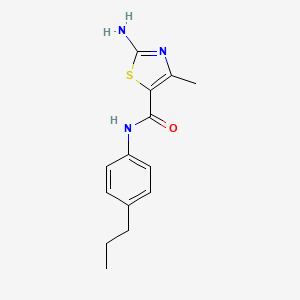
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)

